molecular formula C18H20N2O3 B4774488 methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate

methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate

Cat. No. B4774488
M. Wt: 312.4 g/mol
InChI Key: XHIAGLWZYLGUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate, commonly known as MPPB, is a chemical compound that has gained attention in scientific research for its potential therapeutic effects. MPPB belongs to the family of benzoate derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of MPPB is not fully understood, but studies have suggested that it may act through multiple pathways. MPPB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression patterns that may contribute to the therapeutic effects of MPPB.
Biochemical and Physiological Effects:
MPPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MPPB has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. MPPB has also been shown to have anti-fibrotic effects, reducing the accumulation of collagen in fibrotic tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPPB in lab experiments is its relatively low toxicity. MPPB has been shown to have low acute toxicity in animal studies, making it a safer alternative to other compounds that may have higher toxicity. However, one of the limitations of using MPPB in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of MPPB. One area of research is the development of MPPB analogs with improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of MPPB in other medical conditions, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPPB and its effects on gene expression and epigenetic regulation.
Conclusion:
In conclusion, MPPB is a chemical compound with potential therapeutic effects in various medical conditions. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the development of MPPB analogs and further investigation of its mechanism of action may lead to new therapeutic applications for this compound.

Scientific Research Applications

MPPB has been studied extensively for its potential therapeutic effects in various medical conditions. One of the major areas of research for MPPB is cancer treatment. Studies have shown that MPPB can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPPB has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 2-(3-phenylpropylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-23-17(21)15-11-5-6-12-16(15)20-18(22)19-13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12H,7,10,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIAGLWZYLGUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3-phenylpropyl)carbamoyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.